molecular formula C19H15ClN4 B4332953 N-(4-chlorophenyl)-6-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine

N-(4-chlorophenyl)-6-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine

Cat. No. B4332953
M. Wt: 334.8 g/mol
InChI Key: OZPGNQQJVCQOEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-6-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine, also known as CPI-455, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPI-455 is a potent inhibitor of the protein kinase CK1δ, which plays a critical role in regulating various cellular processes.

Mechanism of Action

N-(4-chlorophenyl)-6-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine binds to the ATP-binding site of CK1δ and inhibits its activity. This leads to the modulation of downstream signaling pathways and cellular processes that are regulated by CK1δ. The precise mechanism of action of this compound is still being investigated, but it is believed to involve the stabilization of CK1δ in an inactive conformation.
Biochemical and Physiological Effects:
This compound has been shown to modulate various cellular processes, including circadian rhythms, DNA damage response, and Wnt signaling. By inhibiting CK1δ, this compound can alter the phosphorylation status of downstream targets and modulate their activity. This can lead to changes in cellular processes and physiological responses.

Advantages and Limitations for Lab Experiments

N-(4-chlorophenyl)-6-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine has several advantages for use in lab experiments. It is a potent and selective inhibitor of CK1δ, making it a valuable tool for studying the role of CK1δ in various cellular processes. It has also been optimized for high yields and purity, making it easy to synthesize and use in experiments. However, there are also limitations to its use. This compound has a short half-life in vivo, which can limit its effectiveness in animal studies. It is also not suitable for use in clinical trials due to its potential toxicity.

Future Directions

There are several future directions for research on N-(4-chlorophenyl)-6-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine. One area of interest is the role of CK1δ in cancer, as it has been shown to play a critical role in regulating cell proliferation and survival. This compound may have potential applications in cancer therapy by selectively targeting CK1δ. Another area of interest is the development of more potent and selective CK1δ inhibitors, which could provide more insights into the role of CK1δ in various cellular processes. Overall, this compound has significant potential for use in scientific research and may lead to new insights into the underlying mechanisms of various cellular processes.

Scientific Research Applications

N-(4-chlorophenyl)-6-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of CK1δ, which plays a critical role in regulating various cellular processes, including circadian rhythms, DNA damage response, and Wnt signaling. By inhibiting CK1δ, this compound can modulate these processes and provide insights into their underlying mechanisms.

properties

IUPAC Name

N-(4-chlorophenyl)-6-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4/c1-13-5-10-17-23-18(16-4-2-3-11-21-16)19(24(17)12-13)22-15-8-6-14(20)7-9-15/h2-12,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPGNQQJVCQOEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C2NC3=CC=C(C=C3)Cl)C4=CC=CC=N4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-chlorophenyl)-6-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine
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N-(4-chlorophenyl)-6-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine

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